3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
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Overview
Description
3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluorophenyl and triazole moieties
Mechanism of Action
Mode of action
Many bioactive compounds containing a 1,2,4-triazole ring or a benzamide group often work by binding to their target proteins and modulating their activity .
Pharmacokinetics
Many compounds with similar structures have good bioavailability due to their ability to bind to various proteins and their relative stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole moiety: This can be achieved by reacting an appropriate alkyl halide with 1H-1,2,4-triazole under basic conditions.
Introduction of the difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluorophenyl group is coupled with a halogenated benzamide precursor in the presence of a palladium catalyst.
Final coupling: The triazole-containing intermediate is then coupled with the difluorophenyl benzamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for treating fungal infections due to its structural similarity to known antifungal drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications where its unique chemical properties are advantageous.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar mechanism of action.
Isavuconazole: Another triazole-based antifungal agent used to treat invasive fungal infections.
Uniqueness
3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triazole antifungals. Its difluorophenyl group may enhance its binding affinity and specificity for fungal enzymes, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
3,4-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-9(2)13(6-20-8-17-7-18-20)19-14(21)10-3-4-11(15)12(16)5-10/h3-5,7-9,13H,6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJFJFOFWGLTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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